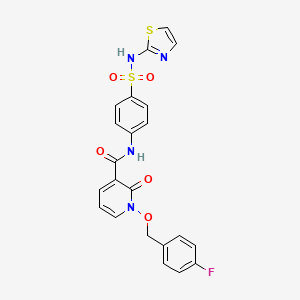
1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H17FN4O5S2 and its molecular weight is 500.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is Aldose Reductase (ALR2) . ALR2 is an enzyme that plays a crucial role in the polyol pathway, responsible for catalyzing the transformation of glucose into sorbitol .
Mode of Action
The compound acts as an inhibitor of ALR2 . By inhibiting ALR2, it prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in lens tissues . This action is particularly beneficial in the context of diabetic cataracts, where excess sorbitol can lead to osmotic imbalance and cataract formation .
Biochemical Pathways
The compound primarily affects the polyol pathway . Inhibition of ALR2 disrupts this pathway, preventing the conversion of glucose to sorbitol . This action helps maintain osmotic balance in lens tissues, reducing the risk of cataract formation in diabetic patients .
Result of Action
The inhibition of ALR2 by this compound leads to a reduction in sorbitol levels in lens tissues . This can help prevent osmotic imbalance and the subsequent risk of cataract formation, particularly in the context of diabetes .
生物活性
The compound 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure includes a dihydropyridine core, which is known for various biological activities, particularly in pharmacology. This article explores the biological activity of this compound, synthesizing available data from diverse sources.
Structural Characteristics
The compound features several notable structural elements:
- Dihydropyridine Core : Known for its role in calcium channel blocking and antioxidant properties.
- 4-Fluorobenzyl Group : Suggests potential interactions with biological targets.
- Thiazole Moiety : Often associated with antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dihydropyridine core with fluorobenzyl and thiazole | Potential neuroprotective and anticancer effects |
| 1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide | Dihydropyridine core with fluorobenzyl | Cholinesterase inhibition |
| N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-pyridinamine | Thiazole and phenyl groups | Anticancer activity |
| 4-(trifluoromethyl)phenyl derivatives | Variations in phenyl substitution | Various enzyme inhibition |
The mechanism of action for this compound appears to involve:
- Calcium Channel Blockade : Similar dihydropyridines are known to block L-type Ca2+ channels, which could be relevant in treating cardiovascular diseases.
- Antioxidant Properties : Dihydropyridines have been shown to exhibit antioxidant effects that may protect against oxidative stress-related diseases.
- Inhibition of Enzymes : The presence of the thiazole group suggests potential inhibition of specific enzymes involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this structure:
- Anticancer Activity : A study demonstrated that similar dihydropyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound could be effective in oncology treatments .
- Neuroprotective Effects : Compounds structurally related to this one have shown promise in neurodegenerative disease models, indicating potential applications in treating conditions like Alzheimer's disease .
- Enzyme Inhibition Studies : Research indicated that certain analogs of this compound acted as potent inhibitors of kinases involved in cancer cell proliferation, highlighting its potential as a dual-action therapeutic agent .
特性
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5S2/c23-16-5-3-15(4-6-16)14-32-27-12-1-2-19(21(27)29)20(28)25-17-7-9-18(10-8-17)34(30,31)26-22-24-11-13-33-22/h1-13H,14H2,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQPKHKQATSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













